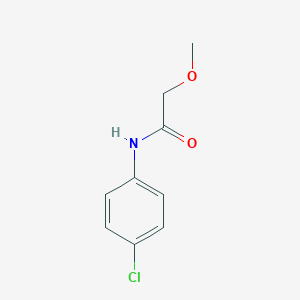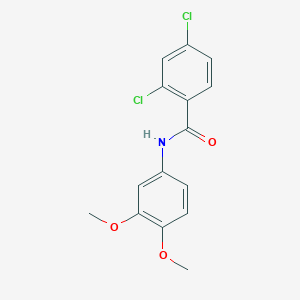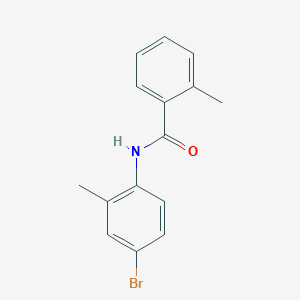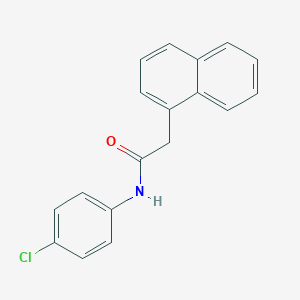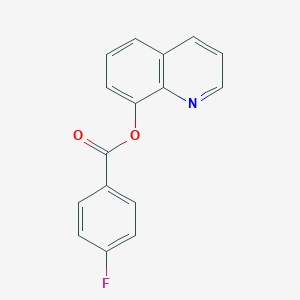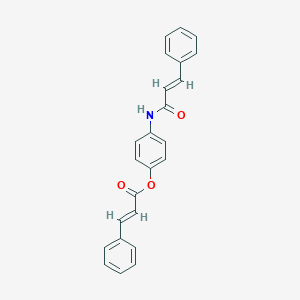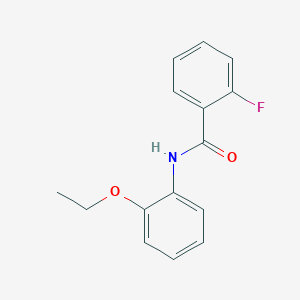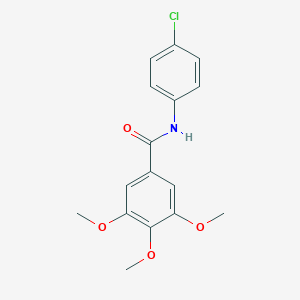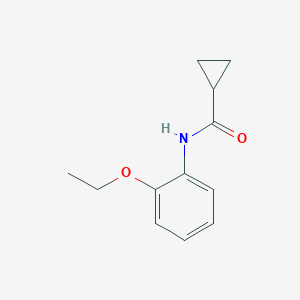
N-(2-ethoxyphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)cyclopropanecarboxamide, also known as eticlopride, is a chemical compound that belongs to the class of dopamine receptor antagonists. It was first synthesized in 1984 and has been extensively studied for its applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Eticlopride is commonly used in scientific research as a selective dopamine D2 receptor antagonist. It has been used to study the role of dopamine in various physiological and pathological conditions, including addiction, schizophrenia, and Parkinson's disease. Eticlopride has also been used to investigate the effects of dopamine on cognitive function, reward processing, and motor behavior.
Wirkmechanismus
Eticlopride binds to dopamine D2 receptors and blocks the activity of dopamine. This results in a decrease in the activity of dopaminergic neurons and a reduction in the release of dopamine. This mechanism of action is responsible for the therapeutic effects of N-(2-ethoxyphenyl)cyclopropanecarboxamide in various diseases that involve dopamine dysregulation.
Biochemical and Physiological Effects
Eticlopride has been shown to have a number of biochemical and physiological effects. It can reduce the release of dopamine in the brain, which can lead to a decrease in reward-seeking behavior. Eticlopride has also been shown to decrease the activity of dopaminergic neurons in the midbrain, which can lead to a reduction in motor activity. Additionally, N-(2-ethoxyphenyl)cyclopropanecarboxamide can affect other neurotransmitter systems, including the serotonin and noradrenaline systems.
Vorteile Und Einschränkungen Für Laborexperimente
Eticlopride has several advantages for use in lab experiments. It is a selective dopamine D2 receptor antagonist, which means that it can be used to study the effects of dopamine specifically. Eticlopride is also relatively stable and has a long half-life, which makes it suitable for use in in vivo experiments. However, N-(2-ethoxyphenyl)cyclopropanecarboxamide has some limitations, including its low solubility in water and its potential to cause side effects in high doses.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)cyclopropanecarboxamide. One area of interest is the study of the effects of N-(2-ethoxyphenyl)cyclopropanecarboxamide on cognitive function and memory. Another area of research is the development of more selective dopamine receptor antagonists that can be used to study the effects of specific dopamine receptor subtypes. Additionally, there is a need for further research on the potential side effects of N-(2-ethoxyphenyl)cyclopropanecarboxamide and its safety profile in humans.
Conclusion
Eticlopride is a selective dopamine D2 receptor antagonist that has been extensively studied for its applications in scientific research. It has been used to investigate the role of dopamine in various physiological and pathological conditions and has shown promise as a therapeutic agent for diseases involving dopamine dysregulation. Eticlopride has several advantages for use in lab experiments, but also has limitations that need to be considered. Further research is needed to fully understand the effects of N-(2-ethoxyphenyl)cyclopropanecarboxamide and its potential therapeutic applications.
Synthesemethoden
Eticlopride can be synthesized through a multistep process starting with the reaction of 2-bromoethyl ethyl ether with 2-ethoxyphenol to form 2-ethoxyphenyl-2-bromoethyl ether. This compound is then reacted with cyclopropanecarboxylic acid to form N-(2-ethoxyphenyl)cyclopropanecarboxamide. The overall yield of this process is around 30%.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11-6-4-3-5-10(11)13-12(14)9-7-8-9/h3-6,9H,2,7-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
QGMSVPSKLRPBIG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC2 |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide](/img/structure/B291231.png)


